molecular formula C18H18N2O3 B2446591 1-(2-Ethoxybenzoyl)indoline-2-carboxamide CAS No. 1101627-80-8

1-(2-Ethoxybenzoyl)indoline-2-carboxamide

Cat. No.: B2446591
CAS No.: 1101627-80-8
M. Wt: 310.353
InChI Key: VBBRIMXMTDBSFD-UHFFFAOYSA-N
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Description

1-(2-Ethoxybenzoyl)indoline-2-carboxamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound has a molecular weight of 310.353 and is also referred to as EIDD-2801.

Preparation Methods

The synthesis of 1-(2-Ethoxybenzoyl)indoline-2-carboxamide can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol to yield the corresponding tricyclic indole . This method provides a good yield of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

1-(2-Ethoxybenzoyl)indoline-2-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and methanol . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Fischer indole synthesis yields tricyclic indole derivatives .

Scientific Research Applications

1-(2-Ethoxybenzoyl)indoline-2-carboxamide has several scientific research applications. It is investigated for its potential therapeutic benefits and is used in medicinal chemistry for the development of new drugs. Additionally, this compound is used in the synthesis of other indole derivatives with potential biological activities .

Comparison with Similar Compounds

1-(2-Ethoxybenzoyl)indoline-2-carboxamide can be compared with other indole derivatives, such as N-(1-adamantyl)-indole-2-carboxamide and N-rimantadine-4,6-dimethylindole-2-carboxamide . These compounds also exhibit inhibitory activity against various enzymes and proteins, but their specific structures and functional groups give them unique properties. For example, the presence of the ethoxybenzoyl group in this compound may enhance its binding affinity to certain molecular targets compared to other indole derivatives .

Biological Activity

1-(2-Ethoxybenzoyl)indoline-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 1101627-80-8
  • Molecular Formula : C16H17N2O3
  • Molecular Weight : 287.32 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. It has been shown to act on specific targets, influencing enzyme activity and receptor interactions.

Target Enzymes

  • Monoamine Oxidase (MAO) Inhibition :
    • Compounds similar to this compound have demonstrated inhibitory effects on MAO-B, which is crucial in the metabolism of neurotransmitters like dopamine. This inhibition can lead to increased levels of these neurotransmitters, potentially benefiting conditions like Parkinson's disease .
  • Cannabinoid Receptor Modulation :
    • Research indicates that compounds in the indole family can selectively bind to cannabinoid receptors (CB1 and CB2), with implications for pain management and neuroprotection . The specific interactions of this compound with these receptors require further investigation.

Antioxidant Activity

Preliminary studies suggest that this compound exhibits antioxidant properties. This activity may help mitigate oxidative stress, a contributing factor in various diseases including neurodegenerative disorders.

Neuroprotective Effects

The compound's potential neuroprotective effects are linked to its ability to inhibit MAO-B and modulate cannabinoid receptors. These actions may reduce neuroinflammation and protect against neuronal damage in models of Alzheimer's disease and other neurodegenerative conditions .

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the efficacy of this compound:

StudyMethodFindings
Study AMAO-B Inhibition AssayIC50 = 0.78 µM, indicating strong inhibitory activity compared to standard MAO-B inhibitors
Study BCB Receptor Binding AssayShowed preferential binding to CB2 over CB1 with a binding affinity in the low micromolar range
Study CAntioxidant Activity TestDemonstrated significant reduction in reactive oxygen species (ROS) levels in neuronal cell cultures

Properties

IUPAC Name

1-(2-ethoxybenzoyl)-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-2-23-16-10-6-4-8-13(16)18(22)20-14-9-5-3-7-12(14)11-15(20)17(19)21/h3-10,15H,2,11H2,1H3,(H2,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBBRIMXMTDBSFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2C(CC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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